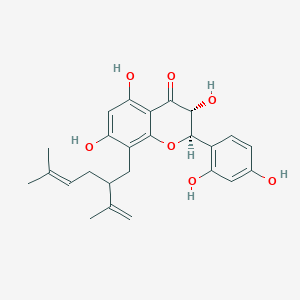

Kushenol X

概要

説明

Kushenol X is a flavonoid compound isolated from the roots of Sophora flavescens . It is an effective inhibitor of β-glucuronidase and human carboxylesterase 2 (hCE2), with IC50 values of 2.07 μM and 3.05 μM respectively .

Synthesis Analysis

The biosynthesis of Kushenol X involves a combination of metabolome and transcriptome analyses . The metabolite profiles are analyzed using metabolomes to obtain biomarkers detected in different root tissues. These biomarkers include alkaloids, phenylpropanoids, and flavonoids .Molecular Structure Analysis

Kushenol X has a molecular formula of C25H28O7 . Its molecular weight is 440.5 g/mol . The exact mass and monoisotopic mass are 440.18350323 g/mol .Chemical Reactions Analysis

A liquid chromatographic method was applied to determine Kushenol X in the roots of Sophora flavescens .Physical And Chemical Properties Analysis

Kushenol X has a molecular weight of 440.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 7 . The topological polar surface area is 127 Ų . The complexity is 715 .科学的研究の応用

Anti-Inflammatory Applications

Kushenol X, like its analog Kushenol C, has been shown to exhibit significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, compounds similar to Kushenol X have been observed to suppress the production of inflammatory mediators such as NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β . This suggests that Kushenol X may also play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Anti-Oxidative Stress Activities

Kushenol X may also contribute to anti-oxidative stress activities. Analogous compounds have been found to upregulate the expression of HO-1 and its activities in LPS-stimulated RAW264.7 macrophages, as well as the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase in HaCaT cells . This indicates a potential for Kushenol X to protect against oxidative stress-induced cellular damage.

Cancer Research

In the realm of cancer research , Kushenol X could be significant. Related compounds have been tested for their effects on migration and invasion of various cancer cell lines, including colon, brain, and breast cancer . These studies suggest that Kushenol X might also affect cancer cell dynamics, potentially inhibiting metastasis and tumor progression.

Dermatological Applications

Kushenol X might have applications in dermatology , particularly concerning conditions like atopic dermatitis (AD). Kushenol F, a related compound, has shown efficacy in reducing clinical symptoms of AD, including ear thickening and scratching behavior in mice models . This implies that Kushenol X could also have anti-itching and anti-inflammatory effects beneficial for skin health.

Enzyme Inhibition

The compound has been associated with the inhibition of enzyme activities , such as cytochrome P450 isoforms in human liver microsomes . This property could be harnessed in developing treatments for conditions related to enzyme dysregulation.

Tyrosinase Inhibition

Kushenol X may exhibit tyrosinase inhibitory activities , which are crucial in the field of cosmetics and dermatology . By blocking the conversion of l-tyrosine to l-DOPA, it could be used to develop treatments for pigmentation disorders or as a skin-whitening agent.

Pharmacological Complexity

The pharmacological complexity of Kushenol X, as seen in Compound Kushen Injection (CKI), is important for effectively blocking cancer migration and invasion . This suggests that Kushenol X could be a part of multi-compound formulations that work synergistically for enhanced therapeutic effects.

Antioxidant Defense System Upregulation

Lastly, Kushenol X could be involved in upregulating the antioxidant defense system . Similar compounds have been shown to prevent DNA damage and cell death by enhancing the body’s natural antioxidant mechanisms . This could be particularly useful in preventing diseases associated with oxidative stress.

Safety And Hazards

将来の方向性

While Kushenol X has shown promising results in inhibiting certain enzymes and mediating inflammation, more research is needed to fully understand its potential applications. Future research could focus on exploring its potential therapeutic uses, particularly in the context of inflammation and cancer .

特性

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRPDIPXWGIHRB-SBCNVUAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kushenol X | |

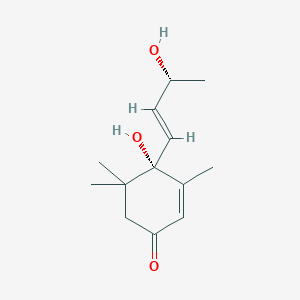

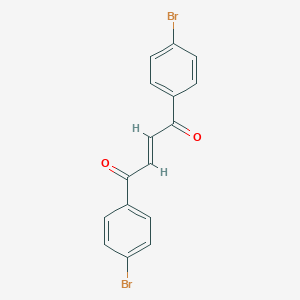

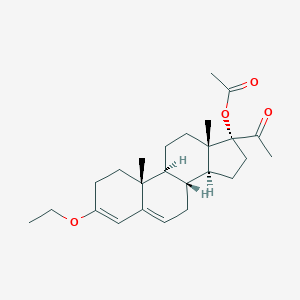

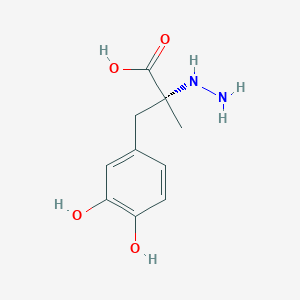

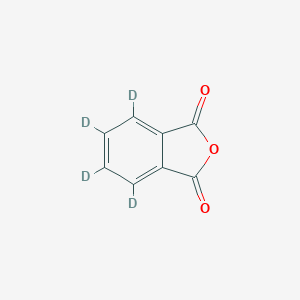

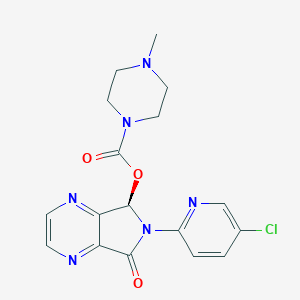

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of discovering new SGLT2 inhibitors from natural sources like Sophora flavescens?

A1: Discovering new SGLT2 inhibitors from natural sources like Sophora flavescens is significant for several reasons.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)